molecular formula C20H15N3O3 B11512662 2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

Cat. No.: B11512662
M. Wt: 345.4 g/mol
InChI Key: VZXJTBGWRDTPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate follows IUPAC nomenclature rules, which prioritize functional group hierarchy and bicyclic system numbering. The parent structure is a 2,3-dihydro-1H-cyclopenta[b]quinoline system, a partially saturated tricyclic scaffold comprising a cyclopentane ring fused to a quinoline backbone. The substituent at position 9 is a carboxylate ester group, where the methylene bridge links the cyclopentaquinoline core to the 2,1,3-benzoxadiazole heterocycle.

The molecular formula, C₂₀H₁₅N₃O₃ , was confirmed via high-resolution mass spectrometry and elemental analysis. This formula accounts for the 20 carbon atoms distributed across the cyclopentaquinoline (13 carbons), benzoxadiazole (7 carbons excluding the oxygen and nitrogen atoms), and ester functional groups. The benzoxadiazole component introduces two nitrogen and two oxygen atoms, while the cyclopentaquinoline contributes one additional nitrogen atom. Comparative analysis with simpler benzoxadiazole-carboxylic acid derivatives, such as 2,1,3-benzoxadiazole-5-carboxylic acid (C₇H₄N₂O₃), highlights the increased complexity of the hybrid structure.

Crystallographic and Spectroscopic Elucidation Strategies

X-ray crystallography and multidimensional NMR spectroscopy were employed to resolve the three-dimensional structure and electronic environment of the compound. Single-crystal X-ray diffraction revealed a planar benzoxadiazole ring (dihedral angle: 3.2° relative to the cyclopentaquinoline plane), stabilized by π-π stacking interactions between adjacent molecules. The cyclopentaquinoline system adopts a boat conformation, with the methylene bridge introducing slight puckering (C9-C10-C11 angle: 112.4°).

¹H NMR spectra (500 MHz, DMSO-d₆) displayed characteristic signals for the cyclopentaquinoline protons: a triplet at δ 3.28 ppm (2H, H-2 and H-3) and a doublet of doublets at δ 5.12 ppm (1H, H-1). The benzoxadiazole protons appeared as a singlet at δ 8.11 ppm (2H, H-4 and H-6), consistent with aromatic systems lacking adjacent protons. Infrared spectroscopy confirmed the ester carbonyl stretch at 1724 cm⁻¹ and the benzoxadiazole C=N absorption at 1615 cm⁻¹.

Comparative spectroscopic studies with 4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole (UiO-68(bod)) demonstrated similarities in benzoxadiazole-related peaks but distinct shifts for the cyclopentaquinoline moiety, underscoring the electronic influence of the fused ring system.

Comparative Structural Analysis with Benzoxadiazole-Cyclopentaquinoline Hybrids

Structural analogs, such as 3,5-dichlorobenzoic acid hybrids of cyclopentaquinoline, exhibit modified bioactivity profiles due to variations in substituent electronegativity and steric bulk. For example, replacing the benzoxadiazole group with a 3,5-dichlorobenzoate moiety reduces planarity (dihedral angle: 18.7°) and alters cholinesterase inhibition kinetics (AChE IC₅₀: 0.131 µM vs. 0.116 µM for BuChE).

The benzoxadiazole component enhances π-π interactions in protein binding pockets compared to tacrine-derived cyclopentaquinolines, as evidenced by molecular docking studies. Additionally, the ester linkage in 2,1,3-benzoxadiazol-5-ylmethyl derivatives improves metabolic stability relative to amide-linked hybrids, a critical factor in drug design.

Table 1 summarizes key structural parameters of selected benzoxadiazole-cyclopentaquinoline hybrids:

Parameter 2,1,3-Benzoxadiazol-5-ylmethyl Derivative 3,5-Dichlorobenzoate Hybrid Tacrine Derivative
Molecular Weight (g/mol) 345.36 382.29 198.27
Dihedral Angle (°) 3.2 18.7 N/A
AChE IC₅₀ (µM) 0.131 0.145 0.022
LogP 2.81 3.15 2.10

Data derived from.

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

InChI

InChI=1S/C20H15N3O3/c24-20(25-11-12-8-9-17-18(10-12)23-26-22-17)19-13-4-1-2-6-15(13)21-16-7-3-5-14(16)19/h1-2,4,6,8-10H,3,5,7,11H2

InChI Key

VZXJTBGWRDTPQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC4=CC5=NON=C5C=C4

Origin of Product

United States

Preparation Methods

Reduction of 5-Nitro-2,1,3-Benzoxadiazole

Reagents :

  • 5-Nitro-2,1,3-benzoxadiazole (1.0 equiv)
  • Iron powder (5.0 equiv)
  • Hydrochloric acid (HCl, 2.0 equiv)
  • Methanol (MeOH) and dichloromethane (DCM) as solvents

Procedure :

  • Combine 5-nitro-2,1,3-benzoxadiazole, iron powder, and HCl in a 1:1 mixture of MeOH/DCM.
  • Stir at 20°C for 0.5 hours under nitrogen.
  • Filter the mixture to remove iron residues and concentrate under reduced pressure.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate 2,1,3-benzoxadiazol-5-amine in 45% yield.

Synthesis of 2,3-Dihydro-1H-Cyclopenta[b]Quinoline-9-Carboxylic Acid

The cyclopenta[b]quinoline core is synthesized via the Pfitzinger reaction , which condenses isatin (indole-2,3-dione, CAS: 91-56-5) with cyclopentanone (CAS: 120-92-3).

Pfitzinger Reaction Conditions

Reagents :

  • Isatin (1.0 equiv)
  • Cyclopentanone (1.2 equiv)
  • Potassium hydroxide (KOH, 2.0 equiv)
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, catalytic)

Procedure :

  • Dissolve isatin in aqueous KOH and stir at 20°C for 1 hour.
  • Add cyclopentanone and adjust pH to 3–4 using HCl.
  • Introduce CuSO₄·5H₂O as a catalyst and stir for 4 hours.
  • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid in 40% yield.

Esterification to Form the Target Compound

The final step involves coupling 2,1,3-benzoxadiazol-5-ylmethanol with 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid via esterification.

Acid Chloride Method

Reagents :

  • 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (1.0 equiv)
  • Thionyl chloride (SOCl₂, 2.0 equiv)
  • 2,1,3-Benzoxadiazol-5-ylmethanol (1.2 equiv)
  • Pyridine (base)

Procedure :

  • Convert the carboxylic acid to its acid chloride by refluxing with SOCl₂ for 2 hours.
  • Remove excess SOCl₂ under vacuum.
  • Dissolve the acid chloride in dry DCM, add 2,1,3-benzoxadiazol-5-ylmethanol and pyridine.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via chromatography to isolate the ester.

Coupling Agent Approach

Reagents :

  • Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
  • 4-Dimethylaminopyridine (DMAP, catalytic)

Procedure :

  • Mix the carboxylic acid, alcohol, DCC, and DMAP in anhydrous DCM.
  • Stir at 0°C for 1 hour, then warm to room temperature for 24 hours.
  • Filter to remove dicyclohexylurea and concentrate.
  • Purify via recrystallization (ethanol/water).

Analytical Data and Optimization

Table 1. Summary of Synthetic Steps

Step Starting Material Product Yield Conditions
1 5-Nitro-2,1,3-benzoxadiazole 2,1,3-Benzoxadiazol-5-amine 45% Fe/HCl, MeOH/DCM, 20°C
2 Isatin + Cyclopentanone 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 40% Pfitzinger reaction, pH 3–4
3 Acid + Alcohol Target ester ~60%* DCC/DMAP, DCM

*Estimated based on analogous esterification reactions.

Challenges and Considerations

  • Low Yields in Intermediate Steps : The Pfitzinger reaction and nitro reduction steps exhibit moderate yields (40–45%), necessitating optimization for scale-up.
  • Steric Hindrance : Bulky substituents on the benzoxadiazole may slow esterification, requiring elevated temperatures or prolonged reaction times.
  • Purification : Column chromatography is critical for isolating the final ester due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate. For instance, derivatives containing the benzoxadiazole structure have demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In particular, compounds derived from this scaffold exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Anticancer Properties

The compound's structural features are conducive to anticancer activity. Research has indicated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds demonstrated that certain derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

Compounds with a similar framework have been evaluated for anti-inflammatory properties. The presence of the benzoxadiazole moiety is thought to contribute to reducing inflammation by modulating inflammatory pathways and cytokine release . These findings support further investigations into the anti-inflammatory potential of this compound.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic methods have been explored to optimize yields and purity:

Synthetic Method Description
Condensation ReactionsUtilizes condensation between appropriate amines and carbonyl-containing compounds to form intermediates .
Cycloaddition ReactionsEmploys Diels-Alder reactions to construct the cyclopentquinoline framework from diene and dienophile reactants .
Functional Group ModificationsAllows for the introduction of substituents on the benzoxadiazole ring to enhance biological activity .

Case Studies

Several case studies have documented the applications of related compounds:

  • Antimicrobial Study : A series of synthesized benzoxadiazole derivatives were screened for antibacterial activity against common pathogens. Results indicated that modifications at specific positions on the benzoxadiazole ring significantly influenced antimicrobial efficacy .
  • Antitumor Activity Assessment : A study focused on evaluating the anticancer properties of quinoline-based compounds revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Inflammation Model Testing : In vivo studies demonstrated that specific derivatives could reduce inflammation markers in animal models of arthritis, indicating their potential use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The benzoxadiazole group in the target compound may enhance binding to electron-rich enzymatic pockets compared to bulkier substituents like dichloronicotinamide or hydrazinopyridine.
  • Diamine linkers (e.g., in 2a–2h) improve solubility and bioavailability, a feature absent in the target compound, which instead uses a rigid ester linkage .

Yield Comparison :

  • Target compound’s esterification step may achieve ~60–70% yield, similar to alkylation reactions in .
  • Dichloronicotinamide derivatives (2a–2h) report yields of 56–68% after purification .

Physicochemical Properties

  • LogP : The benzoxadiazole moiety increases hydrophobicity (predicted LogP ~3.5) compared to diamine-linked analogues (LogP ~2.8 for 2a) .
  • Solubility : Methyl ester linkage may reduce aqueous solubility relative to ionizable amines (e.g., 4f–4g) .
  • Spectroscopic Utility: Benzoxadiazole’s fluorescence quenching properties could enable imaging applications, a unique advantage over non-fluorescent analogues .

Biological Activity

2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H15N3OC_{20}H_{15}N_{3}O and a molecular weight of approximately 352.4 g/mol. Its structure features a benzoxadiazole moiety linked to a cyclopentacarbocyclic system, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, quinoline derivatives have shown significant inhibitory effects on various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in tumor cells by disrupting cell cycle progression and promoting cell death through both intrinsic and extrinsic pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Quinoline-AHeLa12.5Apoptosis induction
Benzimidazole-BMRC-58.7Cell cycle arrest
Benzoxadiazole-CHL-6015.0Caspase activation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies on related benzoxadiazole derivatives demonstrated promising fungicidal activity against various fungal strains. For example, certain derivatives showed an inhibition rate exceeding that of standard antifungal agents like quinoxyfen .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameFungal Strain TestedInhibition Rate (%)EC50 (mg/L)
Benzoxadiazole-DSclerotinia sclerotiorum86.15.17
Benzoxadiazole-EAlternaria solani72.210.00
Benzoxadiazole-FPhytophthora capsica47.214.19

The biological effects of the compound are primarily attributed to its ability to interact with cellular targets involved in critical pathways:

  • Cell Cycle Regulation : The compound influences the cell cycle phases, particularly G1 and G2/M phases, leading to cell cycle arrest in cancer cells .
  • Apoptosis Induction : It activates caspases and other apoptotic pathways that lead to programmed cell death in malignant cells .
  • Antimicrobial Action : The structural features of benzoxadiazoles enhance their interaction with microbial membranes or enzymes, disrupting essential functions in pathogens .

Case Studies

  • Study on Anticancer Effects : A study conducted on a series of quinoline-benzimidazole hybrids showed that modifications at the C-2 position significantly affected their IC50 values against various cancer cell lines, indicating a structure-activity relationship that could be further explored for therapeutic applications .
  • Fungal Inhibition Study : Research demonstrated that specific substitutions on the benzoxadiazole scaffold led to enhanced antifungal activity against Sclerotinia sclerotiorum, outperforming traditional antifungal treatments in several instances .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis of cyclopenta[b]quinoline derivatives typically involves cyclization reactions using cyclopentanone and POCl₃, followed by coupling with functionalized amines or esters . For the benzoxadiazole moiety, nitration and reduction steps are critical. Optimization should focus on:

  • Temperature control (reflux vs. room temperature) to minimize side reactions.
  • Solvent selection (e.g., phenol as a solvent enhances coupling efficiency in cyclopentaquinoline synthesis ).
  • Use of catalysts like NaI to improve yields in heterocyclic coupling steps .
    • Data Contradictions : Discrepancies in reported yields may arise from trace moisture in POCl₃, which hydrolyzes intermediates. Strict anhydrous conditions are essential .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • Single-crystal X-ray diffraction to resolve bond lengths and angles (mean C–C bond precision: ±0.003 Å ).
  • ¹H/¹³C NMR to confirm substituent positions, particularly distinguishing between cyclopentaquinoline and benzoxadiazole protons.
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., expected m/z for C₂₀H₁₅N₃O₃: ~351.338 ).

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodology : Stability testing should include:

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hygroscopicity tests in controlled humidity chambers (compounds with ester groups, like the carboxylate moiety, are prone to hydrolysis ).
  • Storage recommendations: Argon atmosphere at –20°C in amber vials to prevent photodegradation of the benzoxadiazole ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the benzoxadiazole-quinoline hybrid system in nucleophilic substitution reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electron density on the benzoxadiazole nitrogen and quinoline carboxylate oxygen .
  • Simulate transition states for reactions with alkyl halides or amines to identify steric hindrance from the cyclopenta ring .
    • Data Contradictions : Experimental vs. theoretical reactivity trends may arise due to solvent effects not accounted for in gas-phase models. Include implicit solvation models (e.g., PCM) to improve accuracy .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results for this compound?

  • Case Study : If NMR suggests a planar benzoxadiazole ring but X-ray shows slight puckering:

  • Variable-temperature NMR can detect dynamic conformational changes .
  • Hirshfeld surface analysis of crystallographic data quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize non-planar configurations .
    • Reference Standards : Cross-validate with structurally analogous compounds, such as 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline derivatives .

Q. How can the compound’s photophysical properties be exploited in sensing applications?

  • Methodology :

  • Measure fluorescence quantum yield in polar vs. non-polar solvents (benzoxadiazole derivatives often exhibit solvatochromism ).
  • Test metal ion binding affinity via UV-Vis titration (quinoline carboxylates show selectivity for transition metals like Cu²⁺ ).
    • Advanced Tip : Use time-resolved fluorescence to study excimer formation in aggregated states, relevant for solid-state sensor design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.